molecular formula C15H21N3O2 B14114307 1-(4-aMinophenyl)-3-Morpholinopiperidin-2-one

1-(4-aMinophenyl)-3-Morpholinopiperidin-2-one

Cat. No.: B14114307
M. Wt: 275.35 g/mol
InChI Key: UIXVOARHFWYFMI-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-Morpholinopiperidin-2-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidinone core with an aminophenyl group and a morpholine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-Morpholinopiperidin-2-one typically involves the reaction of 4-aminophenyl derivatives with morpholine and piperidinone precursors. One common method includes the condensation of 4-aminophenyl ketones with morpholine under acidic or basic conditions, followed by cyclization to form the piperidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and purification steps like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-Morpholinopiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

1-(4-Aminophenyl)-3-Morpholinopiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-Morpholinopiperidin-2-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    4-Aminophenyl derivatives: Compounds like 4-aminophenyl sulfone and 4-aminophenyl ketones share structural similarities and exhibit comparable reactivity.

    Morpholine-containing compounds: Molecules such as morpholine derivatives and morpholinyl ketones have similar functional groups and applications.

Uniqueness: 1-(4-Aminophenyl)-3-Morpholinopiperidin-2-one stands out due to its combined structural features, which confer unique chemical and biological properties

Conclusion

This compound is a compound of considerable interest due to its versatile chemical structure and wide range of applications. From its synthesis and chemical reactions to its role in scientific research and comparison with similar compounds, this molecule offers numerous opportunities for exploration and innovation in various fields.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-(4-aminophenyl)-3-morpholin-4-ylpiperidin-2-one

InChI

InChI=1S/C15H21N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h3-6,14H,1-2,7-11,16H2

InChI Key

UIXVOARHFWYFMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)N)N3CCOCC3

Origin of Product

United States

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